1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol
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Overview
Description
1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a piperazine ring via a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole nucleus can be synthesized through the Fischer indole synthesis or by cyclization of appropriate precursors.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using p-tolylpiperazine as a starting material.
Linking the Two Moieties: The final step involves the formation of the propanol linker, which can be achieved through reductive amination or other coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a methyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halogenating agents or nucleophiles like NaNH2 (Sodium amide) for aromatic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol involves its interaction with various molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
- 1-(9H-carbazol-9-yl)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 1-(9H-carbazol-9-yl)-3-(4-(m-tolyl)piperazin-1-yl)propan-2-ol
Uniqueness: 1-(9H-carbazol-9-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol is unique due to the specific substitution pattern on the piperazine ring, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable compound for developing targeted therapies with potentially fewer side effects.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-carbazol-9-yl-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O/c1-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-22(30)19-29-25-8-4-2-6-23(25)24-7-3-5-9-26(24)29/h2-13,22,30H,14-19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOXMLVGVGTAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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